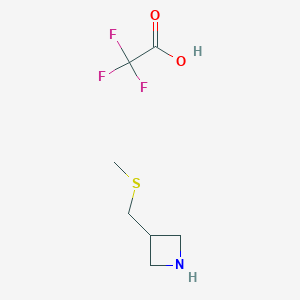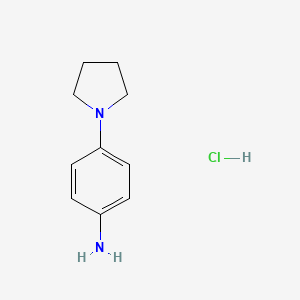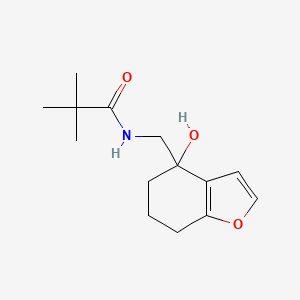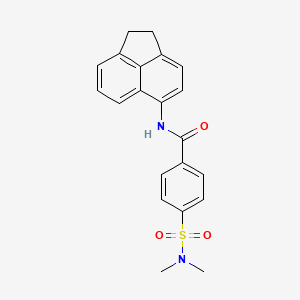![molecular formula C14H17NO2 B2496874 N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305386-74-5](/img/structure/B2496874.png)
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide is a synthetic organic compound that features a unique structure combining an indene moiety with a hydroxyethyl group and a prop-2-enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. For instance, the cyclization of 2-phenylbutadiene can yield indene.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or through the reduction of a corresponding ketone.
Amidation Reaction: The final step involves the reaction of the hydroxyethyl-indene intermediate with acryloyl chloride to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The prop-2-enamide group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers or materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways or as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, altering their activity. The hydroxyethyl and prop-2-enamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds such as indene-1-carboxylic acid or indene-2-carboxylic acid share the indene moiety but differ in functional groups.
Hydroxyethyl Derivatives: Compounds like 2-hydroxyethyl acrylate have similar hydroxyethyl and acrylate groups but lack the indene structure.
Uniqueness
N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide is unique due to its combination of an indene moiety with hydroxyethyl and prop-2-enamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(17)15-13(9-16)12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13,16H,1,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJBBRUOWJGACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)
![4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2496797.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2496801.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2496803.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)
![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)


